(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a furo[2,3-c]pyridin-6(7H)-one moiety, and an acrylamide linkage, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide typically involves multi-step organic reactions. The process starts with the preparation of the furo[2,3-c]pyridin-6(7H)-one core, followed by the introduction of the chlorophenyl group and the acrylamide linkage. Common reagents used in these reactions include chlorinating agents, amines, and acrylating agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-bromophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide
- (E)-3-(2-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide
Uniqueness
(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the furo[2,3-c]pyridin-6(7H)-one moiety and the acrylamide linkage further distinguishes it from other similar compounds.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-15-4-2-1-3-13(15)5-6-16(22)20-9-11-21-10-7-14-8-12-24-17(14)18(21)23/h1-8,10,12H,9,11H2,(H,20,22)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSNIZLNLDAUMO-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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